4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride
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Overview
Description
4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a benzoyl chloride group attached to a pyrimidine ring, which is further substituted with a dodecyloxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Introduction of the Dodecyloxyphenyl Group: The dodecyloxyphenyl group can be introduced via a nucleophilic substitution reaction, where a dodecyloxyphenyl halide reacts with the pyrimidine derivative.
Formation of the Benzoyl Chloride Group: The final step involves the acylation of the pyrimidine derivative with benzoyl chloride under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring and the dodecyloxyphenyl group.
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrimidines, amides, esters, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form derivatives with biological activity.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of stable derivatives. The pyrimidine ring can interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimidopyrimidines: These compounds contain two fused pyrimidine rings and exhibit similar chemical properties.
Pteridines: Structurally similar to pyrimidines, these compounds are found in nucleic acids and exhibit varied biological activity.
Purines: Another class of heterocyclic compounds with similar nitrogen-containing rings.
Uniqueness
4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride is unique due to the presence of the dodecyloxyphenyl group, which imparts specific chemical and physical properties
Properties
CAS No. |
138508-99-3 |
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Molecular Formula |
C29H35ClN2O2 |
Molecular Weight |
479.1 g/mol |
IUPAC Name |
4-[5-(4-dodecoxyphenyl)pyrimidin-2-yl]benzoyl chloride |
InChI |
InChI=1S/C29H35ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-20-34-27-18-16-23(17-19-27)26-21-31-29(32-22-26)25-14-12-24(13-15-25)28(30)33/h12-19,21-22H,2-11,20H2,1H3 |
InChI Key |
WSXDAILKDUMENE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=C(C=C3)C(=O)Cl |
Origin of Product |
United States |
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